Cas no 120592-89-4 ([(2S,3S,5S,10S,13S,16S,17R)-3-Acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide)

[(2S,3S,5S,10S,13S,16S,17R)-3-Acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide structure
120592-89-4 structure
Product Name:[(2S,3S,5S,10S,13S,16S,17R)-3-Acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide
CAS-Nr.:120592-89-4
MF:C38H63BrN2O4
MW:691.82183098793
CID:144599
Update Time:2023-08-03

[(2S,3S,5S,10S,13S,16S,17R)-3-Acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Piperidinium, 1-[(2b,3a,5a,16b,17b)-3-(acetyloxy)-17-(1-oxobutoxy)-2-(1-piperidinyl)androstan-16-yl]-1-(2-propenyl)-,bromide (9CI)
    • [(2S,3S,5S,10S,13S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butan
    • Piperidinium, 1-[(2b,3a,5a,16b,17b)-3-(acetyloxy)-17-(1-oxobutoxy)-2-(1-piperidinyl)androstan-16-yl]-1-(2-propenyl)-,bromide
    • Org 7617
    • C38H63N2O4.Br
    • [(2S,3S,5S,10S,13S,16S,17R)-3-Acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1
    • [(2S,3S,5S,10S,13S,16S,17R)-3-Acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide
    • Inchi: 1S/C38H63N2O4.BrH/c1-6-14-35(42)44-36-33(40(21-7-2)22-12-9-13-23-40)25-31-29-16-15-28-24-34(43-27(3)41)32(39-19-10-8-11-20-39)26-38(28,5)30(29)17-18-37(31,36)4;/h7,28-34,36H,2,6,8-26H2,1,3-5H3;1H/q+1;/p-1/t28-,29?,30?,31?,32-,33-,34-,36-,37-,38-;/m0./s1
    • InChI-Schlüssel: ZJTBGJDGVYKEHQ-NKRSKPSUSA-M
    • Lächelt: [Br-].O(C(CCC)=O)[C@H]1[C@H](CC2C3CC[C@H]4C[C@@H]([C@H](C[C@]4(C)C3CC[C@@]21C)N1CCCCC1)OC(C)=O)[N+]1(CC=C)CCCCC1

Berechnete Eigenschaften

  • Genaue Masse: 690.397
  • Monoisotopenmasse: 690.397
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 45
  • Anzahl drehbarer Bindungen: 10
  • Komplexität: 1050
  • Anzahl kovalent gebundener Einheiten: 2
  • Definierte Atom-Stereozentrenzahl: 7
  • Undefined Atom Stereocenter Count: 3
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 55.8

[(2S,3S,5S,10S,13S,16S,17R)-3-Acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide Verwandte Literatur

Empfohlene Lieferanten
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Kolod Food Ingredients Co.,ltd
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Amadis Chemical Company Limited
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd